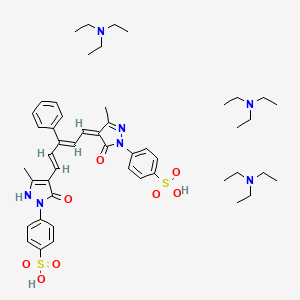![molecular formula C8H18O2Si B12287062 Acetaldehyde, 2-[(triethylsilyl)oxy]- CAS No. 252564-68-4](/img/structure/B12287062.png)
Acetaldehyde, 2-[(triethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyd, 2-[(Triethylsilyl)oxy]- ist eine organische Verbindung mit der Summenformel C8H18O2Si . Es ist ein Derivat von Acetaldehyd, bei dem das Wasserstoffatom der Hydroxylgruppe durch eine Triethylsilylgruppe ersetzt ist. Diese Modifikation verleiht der Verbindung einzigartige chemische Eigenschaften, die sie in verschiedenen chemischen Reaktionen und Anwendungen nützlich machen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Acetaldehyd, 2-[(Triethylsilyl)oxy]- umfasst typischerweise die Reaktion von Acetaldehyd mit Triethylsilylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Silylethers zu verhindern .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für Acetaldehyd, 2-[(Triethylsilyl)oxy]- nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei oft Reinigungsschritte wie Destillation oder Umkristallisation zum Einsatz kommen .
Chemische Reaktionsanalyse
Reaktionstypen:
Oxidation: Acetaldehyd, 2-[(Triethylsilyl)oxy]- kann Oxidationsreaktionen eingehen, um entsprechende Carbonsäuren oder Ester zu bilden.
Reduktion: Die Verbindung kann zu Alkoholen oder anderen reduzierten Derivaten reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Halogenide oder andere Nucleophile werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Carbonsäuren oder Ester.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Acetaldehydderivate.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetaldehyde, 2-[(triethylsilyl)oxy]- can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the triethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted acetaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Acetaldehyd, 2-[(Triethylsilyl)oxy]- wird als Schutzgruppe für Aldehyde in der organischen Synthese verwendet. Es hilft, unerwünschte Reaktionen an der Aldehyd-Funktionsgruppe während mehrstufiger Synthesen zu verhindern .
Biologie und Medizin: Die Verbindung wird bei der Synthese von biologisch aktiven Molekülen und Pharmazeutika eingesetzt. Seine Fähigkeit, Aldehydgruppen zu schützen, macht es wertvoll für die Herstellung komplexer organischer Moleküle .
Industrie: Im Industriebereich wird Acetaldehyd, 2-[(Triethylsilyl)oxy]- bei der Herstellung von Spezialchemikalien und Zwischenprodukten eingesetzt. Es wird auch bei der Entwicklung neuer Materialien und Polymere verwendet .
Wirkmechanismus
Der Wirkmechanismus von Acetaldehyd, 2-[(Triethylsilyl)oxy]- beinhaltet in erster Linie seine Rolle als Schutzgruppe. Die Triethylsilylgruppe stabilisiert das Aldehyd und verhindert, dass es unerwünschten Reaktionen unterliegt. Diese Stabilisierung wird durch die Bildung einer Silylether-Bindung erreicht, die gegenüber vielen chemischen Reagenzien und Bedingungen resistent ist .
Wirkmechanismus
The mechanism of action of Acetaldehyde, 2-[(triethylsilyl)oxy]- primarily involves its role as a protecting group. The triethylsilyl group stabilizes the aldehyde, preventing it from undergoing unwanted reactions. This stabilization is achieved through the formation of a silyl ether linkage, which is resistant to many chemical reagents and conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Acetaldehyd, 2-[(Trimethylsilyl)oxy]-
- Acetaldehyd, 2-[(tert-Butyldimethylsilyl)oxy]-
- Acetaldehyd, 2-[(Dimethylphenylsilyl)oxy]-
Vergleich: Acetaldehyd, 2-[(Triethylsilyl)oxy]- ist aufgrund des Vorhandenseins der Triethylsilylgruppe einzigartig, die ein Gleichgewicht zwischen sterischer Hinderung und Stabilität bietet. Im Vergleich zu Trimethylsilyl- und tert-Butyldimethylsilyl-Derivaten bietet die Triethylsilylgruppe einen moderaten sterischen Schutz und gleichzeitig eine einfache Entfernung unter milden Bedingungen .
Eigenschaften
CAS-Nummer |
252564-68-4 |
|---|---|
Molekularformel |
C8H18O2Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2-triethylsilyloxyacetaldehyde |
InChI |
InChI=1S/C8H18O2Si/c1-4-11(5-2,6-3)10-8-7-9/h7H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
GMGSAOUDDRUPIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


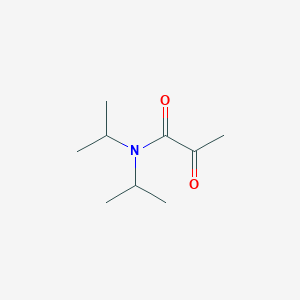
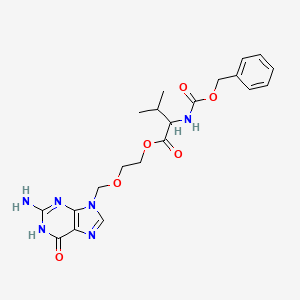
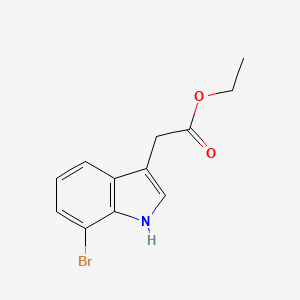
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)


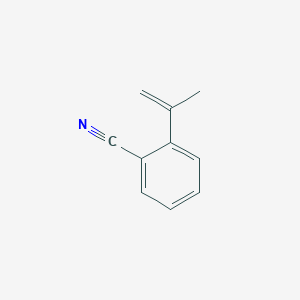

![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)
![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)

![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
